molecular formula C11H14ClN3O3 B14914690 2-((2-Chloro-4-nitrophenyl)amino)-N-isopropylacetamide

2-((2-Chloro-4-nitrophenyl)amino)-N-isopropylacetamide

Cat. No.: B14914690
M. Wt: 271.70 g/mol
InChI Key: LRWQOMOQCRKOHI-UHFFFAOYSA-N
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Description

2-((2-Chloro-4-nitrophenyl)amino)-N-isopropylacetamide is a synthetic organic compound characterized by a 2-chloro-4-nitrophenyl group linked via an amino bridge to an N-isopropylacetamide moiety. Its molecular formula is C₁₁H₁₃ClN₃O₃, with a molecular weight of 294.70 g/mol. The compound’s structure combines electron-withdrawing groups (chloro and nitro) on the aromatic ring with a lipophilic isopropyl group, making it a candidate for diverse chemical and biological applications, particularly in medicinal chemistry.

Properties

Molecular Formula

C11H14ClN3O3

Molecular Weight

271.70 g/mol

IUPAC Name

2-(2-chloro-4-nitroanilino)-N-propan-2-ylacetamide

InChI

InChI=1S/C11H14ClN3O3/c1-7(2)14-11(16)6-13-10-4-3-8(15(17)18)5-9(10)12/h3-5,7,13H,6H2,1-2H3,(H,14,16)

InChI Key

LRWQOMOQCRKOHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CNC1=C(C=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chloro-4-nitrophenyl)amino)-N-isopropylacetamide typically involves the reaction of 2-chloro-4-nitroaniline with isopropylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-((2-Chloro-4-nitrophenyl)amino)-N-isopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The amino group can participate in acylation or alkylation reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-((2-Chloro-4-aminophenyl)amino)-N-isopropylacetamide, while substitution of the chloro group can produce various derivatives with different functional groups.

Scientific Research Applications

2-((2-Chloro-4-nitrophenyl)amino)-N-isopropylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((2-Chloro-4-nitrophenyl)amino)-N-isopropylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name Molecular Formula Substituents/Modifications Key Features Biological Activity/Applications References
This compound C₁₁H₁₃ClN₃O₃ 2-Cl, 4-NO₂; N-isopropyl High lipophilicity due to isopropyl group; nitro group enhances electrophilicity Potential kinase inhibitor (inferred)
2-((2-Chloro-4-nitrophenyl)amino)-N-cyclopropylacetamide C₁₁H₁₁ClN₃O₃ 2-Cl, 4-NO₂; N-cyclopropyl Cyclopropyl group increases steric hindrance; moderate solubility Protein kinase inhibition (documented)
N-(4-Chloro-2-nitrophenyl)-2-cyanoacetamide C₉H₇ClN₃O₃ 4-Cl, 2-NO₂; cyanoacetamide Cyano group enhances reactivity; lower molecular weight Antimicrobial, anticancer
2-Chloro-N-(4-((4-nitrophenyl)thio)phenyl)acetamide C₁₄H₁₀ClN₂O₃S 4-Cl; thioether-linked 4-NO₂ phenyl Thioether improves solubility; sulfur enhances redox activity Antimicrobial (inferred)
N-Isopropyl-2-((2-nitrophenyl)amino)acetamide C₁₁H₁₅N₃O₃ 2-NO₂; N-isopropyl Nitro in ortho position; altered electronic distribution Unknown (structural studies only)
2-Amino-N-(4-chloro-benzyl)-N-isopropyl-acetamide C₁₂H₁₇ClN₂O 4-Cl; benzyl and amino groups Amino group increases hydrogen bonding; benzyl enhances aromatic interactions Unspecified (pharmacological studies)

Impact of Substituents on Properties and Activity

Aromatic Ring Substitutions

  • Nitro Group Position: The 4-nitro substitution in the target compound (vs. 2-nitro in N-Isopropyl-2-((2-nitrophenyl)amino)acetamide ) creates a para-directing effect, stabilizing negative charge delocalization. This enhances electrophilic character, improving interactions with nucleophilic enzyme active sites .

Acetamide Modifications

  • Cyclopropyl’s ring strain may enhance binding specificity in sterically constrained pockets .
  • Functional Group Replacements: Replacing the aminoacetamide with a cyanoacetamide (as in N-(4-Chloro-2-nitrophenyl)-2-cyanoacetamide ) introduces a strong electron-withdrawing group, increasing reactivity but possibly reducing metabolic stability.

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